molecular formula C8H7IO2 B1359923 Methyl 3-iodobenzoate CAS No. 618-91-7

Methyl 3-iodobenzoate

Cat. No.: B1359923
CAS No.: 618-91-7
M. Wt: 262.04 g/mol
InChI Key: NPXOIGSBRLCOSD-UHFFFAOYSA-N
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Description

Methyl 3-iodobenzoate is an organic compound with the molecular formula C8H7IO2. It is a derivative of benzoic acid where the hydrogen atom at the meta position is replaced by an iodine atom, and the carboxyl group is esterified with a methyl group. This compound is known for its pale yellow crystalline appearance and is used in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-iodobenzoate can be synthesized through several methods. One common method involves the iodination of methyl benzoate. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom at the meta position of the benzoate ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale iodination reactions. The process is optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Coupling: Biaryl compounds.

    Reduction: 3-iodobenzyl alcohol.

Scientific Research Applications

Methyl 3-iodobenzoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: Used in the synthesis of biologically active compounds and as a precursor in the development of pharmaceuticals.

    Medicine: Investigated for its potential in drug development and as an intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-iodobenzoate in chemical reactions involves the activation of the iodine atom, making it a good leaving group in substitution and coupling reactions. The ester group can also participate in various transformations, contributing to the compound’s reactivity. The molecular targets and pathways depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-iodobenzoate
  • Methyl 4-iodobenzoate
  • Methyl 3-bromobenzoate
  • Methyl 3-chlorobenzoate

Comparison

Methyl 3-iodobenzoate is unique due to the position of the iodine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its ortho and para isomers, it exhibits different reactivity patterns in substitution and coupling reactions. The presence of the iodine atom also makes it more reactive than its bromine or chlorine analogs, allowing for more efficient transformations in organic synthesis .

Properties

IUPAC Name

methyl 3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7IO2/c1-11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXOIGSBRLCOSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060689
Record name Benzoic acid, 3-iodo-, methyl ester
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Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

618-91-7
Record name Methyl 3-iodobenzoate
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Record name Benzoic acid, 3-iodo-, methyl ester
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Record name Methyl 3-iodobenzoate
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Record name Benzoic acid, 3-iodo-, methyl ester
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Record name Methyl 3-iodobenzoate
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Synthesis routes and methods I

Procedure details

To a stirred solution of 25 g (100.8 mmol) of 3-iodobenzoic acid in 250 mL of methanol under argon was added 1.2 mL (23.2 mmol) of concentrated H2SO4 and the mixture was heated to reflux for 24 h. The solution was concentrated to 150 mL, gravity filtered to remove any insoluble material, scratched with a glass rod, and allowed to cool slowly. After cooling to RT the flask was allowed to stand in the refrigerator for a few days. The solid was collected and washed with ice cold methanol and dried under high vacuum at RT for 2 days to provide 25.7 g (97%) of a light violet colored solid. mp 40°-41° C.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Iodobenzoic acid (10.0 g, 40.3 mmol) was placed in dry methanol (50 mL) under an argon atmosphere and was treated with chlorotrimethylsilane (15.4 mL, 0.12 mol). After heating at 65° C. for 4 h, the mixture was cooled to room temperature and was concentrated in vacuo. The residue was partitioned between ethyl acetate (100 mL) and water, the organic phase was washed twice with water, was dried (Na2SO4) and was evaporated to provide the titled compound as a white solid (10.6 g, 100%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.4 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

To a solution of 3-iodobenzoic acid (50.0 g, 0.202 mol) in methanol (300.0 ml) was added H2SO4 (1.0 ml). The reaction mixture was heated to reflux. After reflux 24 h, heating was stopped. The reaction mixture was cooled to room temperature. Water (400.0 ml) was added, the product was extracted with ethyl acetate (2×300.0 ml). The organic layer was washed with 20% of NaHCO3 water solution and followed with water. After removal of ethyl acetate, the crude product was purified by recrystallization from ethanol/water. Final white pure product was obtained in 51.0 g (96.5%) after dry under vacuum. 1H NMR (400 MHz, CDCl3, δ): 8.35 (t, J=1.6 Hz, 1H), 7.97 (dt, J1=8.4 Hz, J2=1.6 Hz, 1H), 7.85 (dt, J1=8.4 Hz, J2=1.6 Hz, 1H), 7.14 (t, J=8.4 Hz, 1H), 3.89 (s, 3H, OCH3). 13C NMR (100 MHz, CDCl3, δ): 165.56, 141.70, 138.42, 131.93, 130.03, 128.70, 93.76, 52.38.
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

3-iodobenzoic acid (7.44 g, 30 mmol) was suspended in dry MeOH (40 mL) under nitrogen at 0° C. SOCl2 (3.3 mL) was added over 5 minutes. Stirring continued at room temperature for 16 hours, after which the reaction mixture was concentrated. The residue was dissolved in EtOAc and was washed twice with NaHCO3 (conc.). The organic solution was dried over MgSO4, filtered and concentrated to yield a white crystalline solid (7.32 g, 93%). NMR 1H (ppm, CDCl3): 8.36 (t, J4=1.6 Hz, 1H), 7.98 (d, J3=7.8 Hz, 1H), 7.86 (d, J3=7.9 Hz, 1H), 7.16 (t, J3=7.8 Hz, 1H), 3.90 (s, 3H).
Quantity
7.44 g
Type
reactant
Reaction Step One
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Name
Yield
93%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Are there any known stability concerns regarding Methyl 3-iodobenzoate or its derivatives like SGMIB during radiolabeling processes?

A: While the research paper doesn't directly investigate the stability of this compound, it highlights the stability of the final radiolabeled product, ¹³¹I-GMIB-anti-HER2-VHH1. The study states, "The drug was stable in circulation, and there was no increased accumulation in the thyroid or stomach." [] This suggests that the SGMIB linker, derived from this compound, successfully maintains the stability of the radiolabel, which is essential for the efficacy and safety of the radiopharmaceutical.

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